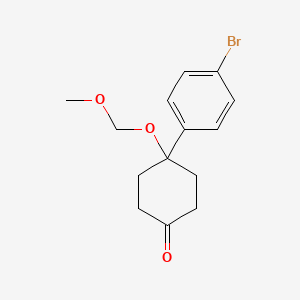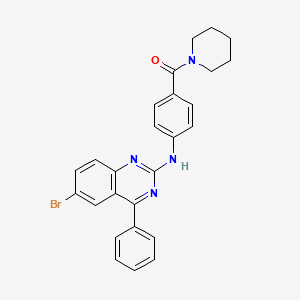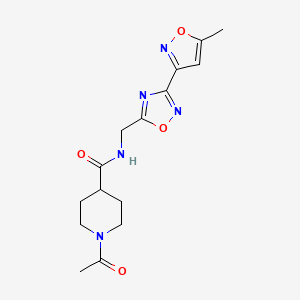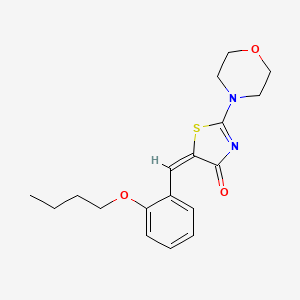
4-(4-Bromophenyl)-4-(methoxymethoxy)cyclohexanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(4-Bromophenyl)-4-(methoxymethoxy)cyclohexanone (4-Bromo-4-methoxymethylcyclohexanone or BMMC) is a cyclic ketone compound with a bromine atom attached to the aromatic ring. It is a colorless liquid with a pleasant odor and is soluble in many organic solvents. BMMC has been used in a variety of scientific research applications, including its use as a synthetic intermediate in organic synthesis, a reagent for the preparation of polymers, and a pharmaceutical precursor.
科学的研究の応用
Cyclohexanone Ring Structures
Research has investigated various cyclohexanone derivatives, highlighting their structural characteristics. In the study by Begum et al. (2012), a cyclohexanone compound exhibited a chair conformation, with methoxycarbonyl groups oriented in opposite directions relative to the cyclohexanone ring. This structural arrangement led to the formation of hydrogen bonds and sheets parallel to the ab plane in the crystal structure (Begum, Hema, Pandiarajan, Balasubramanian, & Anitha, 2012).
Carbonic Anhydrase Inhibition
Cyclohexanone derivatives have been shown to possess carbonic anhydrase inhibitory properties. Balaydın et al. (2012) synthesized cyclohexanonyl bromophenol derivatives and tested their inhibitory effects on human carbonic anhydrase isozymes. Some of these compounds displayed promising inhibitory activity, indicating their potential as novel drug candidates for diseases like glaucoma and epilepsy (Balaydın, Şentürk, & Menzek, 2012).
Synthetic Applications
In synthetic chemistry, cyclohexanone derivatives are used as building blocks. Zheng et al. (1997) demonstrated a method for synthesizing bis(substituted benzylidene)cyclohexanones using a catalyst under microwave irradiation, showcasing the efficiency and speed of this synthesis method (Zheng, Wang, Shao, & Zhong, 1997).
Pharmaceutical Applications
Cyclohexanone derivatives are also explored in pharmaceutical research. For instance, Degraw et al. (1992) synthesized a deazaaminopterin analogue from a cyclohexanone derivative, finding it nearly as potent as methotrexate in inhibiting dihydrofolate reductase, important for cancer therapy (Degraw, Christie, Colwell, & Sirotnak, 1992).
特性
IUPAC Name |
4-(4-bromophenyl)-4-(methoxymethoxy)cyclohexan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17BrO3/c1-17-10-18-14(8-6-13(16)7-9-14)11-2-4-12(15)5-3-11/h2-5H,6-10H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZSWPTDZJBKNDJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCOC1(CCC(=O)CC1)C2=CC=C(C=C2)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17BrO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N,1-dimethyl-3,5-dinitro-6-[4-(phenylsulfonyl)piperazino]-1,4-dihydro-2-pyridinamine](/img/structure/B2373892.png)
![N-(3-chloro-4-methoxyphenyl)-2-(1-methyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2373893.png)
![1-[(1,2,3,4-Tetrahydroisoquinolin-2-yl)methyl]cyclopentan-1-ol](/img/structure/B2373895.png)
![2-(8-(4-fluorophenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2373897.png)
![Tert-butyl 3,10-diazabicyclo[4.3.1]decane-10-carboxylate](/img/structure/B2373900.png)
![2-{2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(3-chlorophenyl)acetamide](/img/structure/B2373901.png)
![N-[2-[3-(4-chlorophenyl)-6-oxopyridazin-1-yl]ethyl]-2,6-difluorobenzamide](/img/structure/B2373902.png)

![N-(4-fluorophenyl)-2-[7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]-N-methylacetamide](/img/structure/B2373906.png)
![N-[2-(Furan-2-yl)-2-piperidin-1-ylethyl]prop-2-enamide](/img/structure/B2373909.png)

